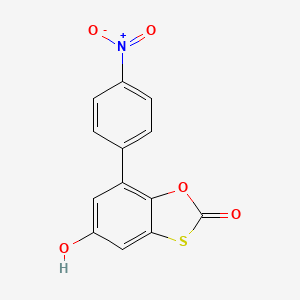

![molecular formula C21H21N5O2S2 B2795969 N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872997-04-1](/img/structure/B2795969.png)

N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-{6-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide” is a chemical compound that is part of the triazole class . Triazole compounds are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives, including the compound , involves various synthetic approaches . These compounds are synthesized based on their ability to manifest substituents around a core scaffold in defined three-dimensional representations . The fused-triazole backbone with two C-amino groups as substituents is shown to be a promising building block for the construction of very thermally stable energetic materials .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring fused with a thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique

Anti-HIV and Anticancer Activity

Compounds similar to the specified chemical have been synthesized and evaluated for their biological activities, including anti-HIV and anticancer effects. A study by Brzozowski (1998) on a series of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides, obtained through specific chemical reactions, exhibited moderate to fairly high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).

Antibacterial and Antifungal Activity

Research into derivatives of this compound has demonstrated significant antibacterial and antifungal activities. Hassan et al. (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which showed promising antimicrobial activity against various bacterial strains and fungi (Hassan, 2013).

Inhibition of Carbonic Anhydrases

Alafeefy et al. (2015) focused on a series of benzenesulfonamides incorporating various moieties as inhibitors for several human carbonic anhydrase isoforms, showing low nanomolar activity against specific isoforms. This suggests potential therapeutic applications in managing conditions associated with these enzymes (Alafeefy et al., 2015).

Antiproliferative Activity

Ilić et al. (2011) explored the synthesis of triazolo[4,3-b]pyridazin-6-yloxy derivatives as potential antiproliferative agents. These compounds, through modifications of their molecular structure, showed the ability to inhibit the proliferation of endothelial and tumor cells, indicating their usefulness in cancer therapy research (Ilić et al., 2011).

Anti-Asthmatic Activities

Kuwahara et al. (1997) synthesized novel triazolo[1,5-b]pyridazin-6-yl oxyalkylsulfonamides evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some derivatives demonstrated potent anti-asthmatic activity, suggesting potential therapeutic benefits in respiratory diseases (Kuwahara et al., 1997).

Orientations Futures

Triazole compounds, including the one , have profound importance in drug design, discovery, and development . They are considered promising building blocks for the construction of very thermally stable energetic materials . Therefore, future research could focus on exploring the potential applications of these compounds in various fields, including medicine and energy.

Propriétés

IUPAC Name |

N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S2/c1-16-7-9-17(10-8-16)15-29-21-12-11-19-23-24-20(26(19)25-21)13-14-22-30(27,28)18-5-3-2-4-6-18/h2-12,22H,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJUVWXBNBQFCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2795886.png)

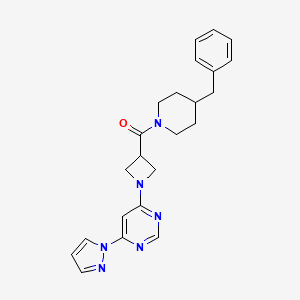

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2795891.png)

![2-[4-[1-[(4-cyanophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]phenyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2795893.png)

![[3-(Propan-2-yl)phenyl]thiourea](/img/structure/B2795896.png)

![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)

![2-hydroxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2795900.png)

![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)

![1-[2-Nitro-4-(trifluoromethylsulfonyl)phenyl]-4-phenylpiperazine](/img/structure/B2795904.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2795905.png)

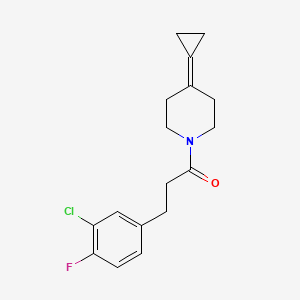

![3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2795909.png)